An In-Depth Technical Guide to 2-Oxocyclohexanecarbonitrile: Synthesis, Properties, and Applications in Drug Discovery
An In-Depth Technical Guide to 2-Oxocyclohexanecarbonitrile: Synthesis, Properties, and Applications in Drug Discovery
Foreword: Unveiling the Potential of a Versatile Scaffold
In the landscape of modern medicinal chemistry and organic synthesis, the strategic design and utilization of multifunctional building blocks are paramount to the efficient construction of complex molecular architectures. Among these, 2-oxocyclohexanecarbonitrile, a seemingly simple α-cyanoketone, emerges as a scaffold of significant interest. Its unique combination of a reactive ketone, a versatile nitrile group, and a conformationally adaptable cyclohexane ring provides a rich platform for a diverse array of chemical transformations. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of 2-oxocyclohexanecarbonitrile, from its synthesis and physicochemical properties to its burgeoning applications as a key intermediate in the synthesis of novel therapeutic agents. By delving into the underlying principles of its reactivity and showcasing its synthetic utility, we endeavor to illuminate the path for its broader application in the quest for new medicines.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of 2-oxocyclohexanecarbonitrile is fundamental to its effective handling, characterization, and application in synthesis.
Physical and Chemical Properties
The key physicochemical properties of 2-oxocyclohexanecarbonitrile are summarized in the table below. These values are critical for designing reaction conditions, purification procedures, and for ensuring safe laboratory practices.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₉NO | [1] |
| Molecular Weight | 123.15 g/mol | [1] |
| Appearance | Liquid | |
| Boiling Point | 150 °C at 20 mmHg | [2] |
| Density | 1.05 g/cm³ | |
| Melting Point | 290 °C (decomposes) | |
| Flash Point | 117.6 °C | |
| Refractive Index | 1.465 | |
| CAS Number | 4513-77-3 | [1] |
Spectroscopic Characterization
Accurate structural elucidation and purity assessment of 2-oxocyclohexanecarbonitrile rely on a combination of spectroscopic techniques.
The ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework of the molecule. While experimentally obtained spectra from peer-reviewed literature are the gold standard, predicted data based on established principles can serve as a valuable guide for preliminary identification.
Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz):
-
δ 3.50-3.70 (m, 1H): This multiplet corresponds to the proton at the α-position (C-1), which is deshielded by both the adjacent ketone and nitrile groups.
-
δ 2.30-2.60 (m, 2H): These signals are attributed to the protons on the carbon adjacent to the carbonyl group (C-6).
-
δ 1.80-2.20 (m, 6H): This complex region arises from the overlapping signals of the remaining methylene protons on the cyclohexane ring (C-3, C-4, and C-5).
Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz):
-
δ ~200: Ketone carbonyl carbon (C-2).
-
δ ~118: Nitrile carbon (-C≡N).
-
δ ~45-55: Methine carbon bearing the nitrile group (C-1).
-
δ ~20-40: Methylene carbons of the cyclohexane ring (C-3, C-4, C-5, C-6).
Note: The exact chemical shifts and coupling constants can be influenced by the solvent and the presence of tautomers.
IR spectroscopy is a powerful tool for identifying the key functional groups present in 2-oxocyclohexanecarbonitrile.
Characteristic IR Absorption Bands:
-
~2250-2210 cm⁻¹ (sharp, medium intensity): This band is characteristic of the C≡N stretching vibration of the nitrile group.
-
~1725-1705 cm⁻¹ (strong, sharp): This intense absorption corresponds to the C=O stretching vibration of the cyclohexanone ring.
-
~2950-2850 cm⁻¹ (medium to strong): These bands are due to the C-H stretching vibrations of the methylene and methine groups in the cyclohexane ring.
Synthesis of 2-Oxocyclohexanecarbonitrile: A Practical Approach
The synthesis of 2-oxocyclohexanecarbonitrile can be approached through several routes. A common and effective laboratory-scale method involves the cyanation of an α-halocyclohexanone. This two-step process, starting from the readily available cyclohexanone, offers a reliable pathway to the target compound.
Rationale for the Synthetic Strategy
The chosen synthetic route leverages the reactivity of the α-position to a ketone. The initial halogenation of cyclohexanone creates an electrophilic center that is susceptible to nucleophilic attack by a cyanide source. This strategy is widely applicable for the synthesis of α-cyanoketones.
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Cyclohexanone [label="Cyclohexanone"];
Alpha_Halo [label="α-Halocyclohexanone\n(e.g., 2-Bromocyclohexanone)"];
Target [label="2-Oxocyclohexanecarbonitrile"];
Cyclohexanone -> Alpha_Halo [label="Halogenation\n(e.g., Br₂/AcOH)"];
Alpha_Halo -> Target [label="Nucleophilic Substitution\n(e.g., NaCN/DMSO)"];
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Caption: Key reaction pathways of 2-oxocyclohexanecarbonitrile.
Synthesis of Pyrimidine Derivatives
The α-cyanoketone moiety in 2-oxocyclohexanecarbonitrile is an excellent precursor for the synthesis of substituted pyrimidines, a class of heterocycles with a broad spectrum of biological activities, including anticancer and antiviral properties.[3] The condensation reaction with guanidine or substituted amidines provides a direct route to aminopyrimidine derivatives.
General Reaction Scheme:
The reaction proceeds via an initial condensation of the amine nucleophile with the ketone, followed by intramolecular cyclization and subsequent aromatization to yield the pyrimidine ring.
Synthesis of Tetrazole Derivatives
The nitrile group of 2-oxocyclohexanecarbonitrile can participate in [3+2] cycloaddition reactions with azides to form tetrazoles. Tetrazoles are recognized as important bioisosteres for carboxylic acids in drug design, offering improved metabolic stability and pharmacokinetic properties.[4][5]
General Reaction Scheme:
The reaction is typically carried out using sodium azide in the presence of a Lewis acid or an ammonium salt, leading to the formation of 5-substituted tetrazoles.
Synthesis of Tetrahydrobenzothiophene Derivatives
The Gewald reaction, a multicomponent reaction involving a ketone, an activated nitrile, and elemental sulfur, provides a straightforward route to highly substituted 2-aminothiophenes.[4][6] 2-Oxocyclohexanecarbonitrile can serve as the ketone component in a modified Gewald reaction to produce 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile and its derivatives. These thiophene-fused systems are present in a number of biologically active compounds.[3][7]
General Reaction Scheme:
The reaction is typically catalyzed by a base, such as morpholine or triethylamine, and proceeds through a series of condensation and cyclization steps.
Synthesis of Spiro-quinazoline Derivatives
The ketone functionality of 2-oxocyclohexanecarbonitrile can undergo condensation with bifunctional reagents like 2-aminobenzonitriles to form spirocyclic quinazoline derivatives. Spiro-quinazolines are a class of compounds that have shown promise in various therapeutic areas, including as anticancer and anti-inflammatory agents.[8]
General Reaction Scheme:
The reaction involves the formation of an imine intermediate, followed by an intramolecular cyclization to construct the spiro-quinazoline scaffold.
Safety and Handling
2-Oxocyclohexanecarbonitrile is a chemical that requires careful handling in a laboratory setting. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It can cause skin and serious eye irritation.
Personal Protective Equipment (PPE):
-
Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.
-
Handle the compound in a well-ventilated chemical fume hood.
First Aid Measures:
-
Skin contact: Immediately wash with soap and plenty of water.
-
Eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
Inhalation: Move the person to fresh air.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.
In all cases of exposure, seek medical attention.
Conclusion and Future Outlook
2-Oxocyclohexanecarbonitrile has demonstrated its value as a versatile and reactive intermediate in organic synthesis. Its ability to serve as a precursor to a wide range of medicinally relevant heterocyclic scaffolds, including pyrimidines, tetrazoles, thiophenes, and quinazolines, underscores its importance in drug discovery and development. The synthetic protocols outlined in this guide provide a practical framework for its preparation and utilization. As the demand for novel and diverse chemical entities continues to grow in the pharmaceutical industry, the strategic application of multifunctional building blocks like 2-oxocyclohexanecarbonitrile will undoubtedly play an increasingly crucial role. Future research will likely focus on the development of more efficient and sustainable synthetic methods for its production and the expansion of its application in the synthesis of complex and biologically active molecules.
References
-
A Facile Synthesis of 2-Amino-5-cyano-4, 6-disubstitutedpyrimidines under MWI. (2011). ResearchGate. [Link]
-
Exploring the Synthesis Pathways of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile for Enhanced Yields. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. ResearchGate. [Link]
-
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. National Institutes of Health. [Link]
-
Tetrazolium Compounds: Synthesis and Applications in Medicine. National Center for Biotechnology Information. [Link]
-
2-Oxocyclohexanecarbonitrile. PubChem. [Link]
-
New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar. Scirp.org. [Link]
-
Cyclohexanone synthesis. Organic Chemistry Portal. [Link]
-
2-oxocyclohexanecarbonitrile. ChemSynthesis. [Link]
-
(PDF) Tetrahedron letter. ResearchGate. [Link]
-
Exploring the potential application of pharmaceutical intermediates in drug synthesis. Hebei Zhuanglai Chemical Trading Co.,Ltd. [Link]
-
( - Cyclohexanone, 2-chloro-2-methyl- - ) and. Organic Syntheses Procedure. [Link]
-
American Journal of Organic Chemistry. Scientific & Academic Publishing. [Link]
-
5 Combination of 1H and 13C NMR Spectroscopy. Thieme. [Link]
-
Preparation of 3-Oxocyclohex-1-ene-1-carbonitrile. ResearchGate. [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. Wiley. [Link]
-
phenyl-3′,4′-dihydro-1′H-spiro[cyclohexane-1,2′-quinazoline]. National Institutes of Health. [Link]
-
Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. National Center for Biotechnology Information. [Link]
-
Cyclohexanecarbonitrile. NIST WebBook. [Link]
-
A New and Green Method for the Synthesis of Spiro[indole‐quinazoline] Derivatives Using Magn. J. Synth. Chem.[Link]
-
Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. Mlunias. [Link]
-
Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. National Center for Biotechnology Information. [Link]
-
How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology. [Link]
-
12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
-
METHODS OF SYNTHESIS OF QUINAZOLINES AND THEIR CONDENSED ANALOGUES – POTENTIAL ANTI-INFLAMMATORY AGENTS (REVIEW). Journal of Chemistry and Technologies. [Link]
-
CSIR-NCL identifies drug intermediates & KSMs from essential medicines list. BioSpectrum India. [Link]
-
How to Read and Interpret 1H-NMR and 13C-NMR Spectrums Indonesian Journal of Science & Technology. ResearchGate. [Link]
-
Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. RSC Publishing. [Link]
-
The Big Review VII: More Carbonyl Compounds. Spectroscopy Online. [Link]
-
A simple, economical, and environmentally benign protocol for the synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines at ambient temperature. ResearchGate. [Link]
-
One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. National Institutes of Health. [Link]
-
Synthesis of 2H-azirine-2,2-dicarboxylic acids and their derivatives. Beilstein Journals. [Link]
-
Spiro(cyclohexane-1,2'(1'H)-quinazolin)-4'(3'H)-one, 5',6',7',8'-tetrahydro. PubChem. [Link]
Sources
- 1. 2-Oxocyclohexanecarbonitrile | C7H9NO | CID 220297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-(2-Nitroanilino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. elar.urfu.ru [elar.urfu.ru]
- 8. jsynthchem.com [jsynthchem.com]
